5-Methyl-3-p-tolyl-isoxazole-4-carboxylic acid
CAS No.: 91569-59-4
Cat. No.: VC2440804
Molecular Formula: C12H11NO3
Molecular Weight: 217.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 91569-59-4 |
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Molecular Formula | C12H11NO3 |
Molecular Weight | 217.22 g/mol |
IUPAC Name | 5-methyl-3-(4-methylphenyl)-1,2-oxazole-4-carboxylic acid |
Standard InChI | InChI=1S/C12H11NO3/c1-7-3-5-9(6-4-7)11-10(12(14)15)8(2)16-13-11/h3-6H,1-2H3,(H,14,15) |
Standard InChI Key | IAGFERXYANTCJG-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=NOC(=C2C(=O)O)C |
Canonical SMILES | CC1=CC=C(C=C1)C2=NOC(=C2C(=O)O)C |
Introduction
5-Methyl-3-p-tolyl-isoxazole-4-carboxylic acid is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing nitrogen and oxygen atoms, known for their diverse biological activities. This compound, with the molecular formula C12H11NO3 and molecular weight of 217.22, has garnered attention due to its potential applications in medicine and biochemical research .
Biological Activities
5-Methyl-3-p-tolyl-isoxazole-4-carboxylic acid exhibits a range of biological activities, including:
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Antimicrobial Activity: It shows potential against various bacterial strains, such as Staphylococcus aureus.
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Anti-inflammatory Effects: The compound inhibits pro-inflammatory cytokines, reducing inflammation.
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Anticancer Properties: It affects cancer cell proliferation and apoptosis, making it a candidate for cancer therapy.
Mechanism of Action
The compound interacts with enzymes and receptors, modulating their activity. This interaction can lead to enzyme inhibition or activation, influencing gene expression and cellular metabolism. Its structure allows it to fit into enzyme active sites, thereby modulating biochemical pathways.
Research Applications
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Chemistry: Used as a building block in synthesizing complex molecules.
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Biology: Studied for antimicrobial and anticancer properties.
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Medicine: Investigated as a potential drug candidate for various diseases.
Comparison with Similar Compounds
Compound Name | Activity | Key Features |
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5-Methyl-3-p-tolyl-isoxazole-4-carboxylic acid | Antimicrobial, Anti-inflammatory, Anticancer | p-Tolyl group enhances binding affinity |
5-Amino-3-methyl-isoxazole-4-carboxylic acid | Used in peptide synthesis | Contains an amino group instead of a p-tolyl group |
Ethyl 5-methyl-3-(P-tolyl)isoxazole-4-carboxylate | Anti-inflammatory, Anticancer | Ethyl ester form, similar biological activities |
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